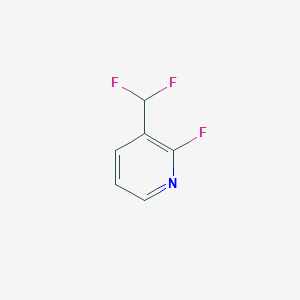

3-(Difluoromethyl)-2-fluoropyridine

Übersicht

Beschreibung

3-(Difluoromethyl)-2-fluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of both difluoromethyl and fluorine substituents on the pyridine ring imparts unique chemical and physical properties to the molecule, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .

Wirkmechanismus

Target of Action

It’s worth noting that compounds containing difluoromethyl groups have been reported to exhibit excellent bioactivity . For instance, pyrimidifen, a commercial acaricide, has been enhanced by introducing trifluoroethyl thioether and F, Cl, CH3 substituents at different positions on the benzene ring .

Biochemical Pathways

It’s known that compounds with similar structures, such as pyrimidinamine derivatives, can affect various metabolic pathways . These compounds can influence the types and concentrations of metabolites in the cellular environment, leading to changes in cell signaling transductions and epigenetic modifications .

Pharmacokinetics

It’s known that fluoroalkyl sulfur groups, such as trifluoromethyl sulfur (-scf3), difluoromethyl sulfur (-scf2h), and trifluoroethyl sulfur (cf3ch2s-), can greatly improve the lipophilic pharmacokinetic properties of drug molecules .

Result of Action

It’s known that pyrimidinamine derivatives, which are structurally similar, have excellent biological activity . This suggests that 3-(Difluoromethyl)-2-fluoropyridine might have similar effects, potentially leading to changes in cellular processes and functions.

Action Environment

It’s known that the biological behavior of similar compounds can be affected by exogenous metabolites . This suggests that environmental factors might also influence the action of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-fluoropyridine using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under the influence of a base like potassium carbonate . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of 3-(Difluoromethyl)-2-fluoropyridine often employs continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of microreactors allows for precise control over reaction parameters, leading to higher purity and reduced by-product formation .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Difluoromethyl)-2-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under mild conditions.

Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or lithium diisopropylamide in solvents such as tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Major Products:

Nucleophilic Substitution: Amino or thio-substituted pyridines.

Oxidation: Difluoromethyl ketones.

Reduction: Piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-2-fluoropyridine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

Agrochemicals: It is a key intermediate in the production of herbicides and fungicides.

Biological Research: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

3-(Trifluoromethyl)-2-fluoropyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

2-Fluoropyridine: Lacks the difluoromethyl group, resulting in different chemical reactivity and biological activity.

3-(Difluoromethyl)pyridine: Similar but without the fluorine atom on the pyridine ring.

Uniqueness: 3-(Difluoromethyl)-2-fluoropyridine is unique due to the presence of both difluoromethyl and fluorine substituents, which confer distinct electronic and steric properties. This dual substitution pattern enhances the compound’s stability and reactivity, making it a versatile intermediate in various chemical transformations .

Biologische Aktivität

3-(Difluoromethyl)-2-fluoropyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₄F₃N, characterized by a pyridine ring substituted with a difluoromethyl group at the 3-position and a fluorine atom at the 2-position. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Research indicates that this compound interacts with various biological targets, primarily through inhibition of cytochrome P450 enzymes. Specifically, it has been shown to inhibit CYP1A2, an enzyme involved in the metabolism of many drugs. This inhibition can lead to increased bioavailability and altered pharmacokinetic profiles of co-administered drugs, making it a significant compound in drug development and toxicology studies.

Biological Activity Profile

-

Cytochrome P450 Inhibition :

- Target Enzyme : CYP1A2

- Effect : Increased bioavailability of drugs metabolized by CYP1A2.

- Relevance : This interaction is crucial for understanding drug-drug interactions and optimizing therapeutic regimens.

-

Binding Affinity Studies :

- Interaction studies have demonstrated that this compound exhibits significant binding affinity to various receptors and transport proteins, influencing drug absorption and distribution.

Study 1: CYP1A2 Inhibition

In a pharmacokinetic study, this compound was administered alongside a substrate known to be metabolized by CYP1A2. Results indicated a marked increase in the plasma concentration of the substrate, confirming the compound's role as an inhibitor of this enzyme. This finding underscores its potential utility in enhancing the efficacy of co-administered medications.

Study 2: Interaction with Drug Transporters

Another study focused on the compound's interaction with drug transporters such as P-glycoprotein (P-gp). The results showed that this compound could modulate the activity of P-gp, thereby affecting the absorption and excretion profiles of various drugs .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 5-Bromo-3-(difluoromethyl)-2-fluoropyridine | Bromination at position 5 | Different binding affinities |

| 6-Chloro-3-(difluoromethyl)-2-fluoropyridine | Chlorination at position 6 | Stronger CYP inhibition |

| 4-(Difluoromethyl)-3-fluoroaniline | Aniline derivative | Different interaction profile |

This table highlights how variations in substitution patterns can lead to distinct biological activities among related compounds.

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXUTUWTZFRNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733908 | |

| Record name | 3-(Difluoromethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-42-3 | |

| Record name | 3-(Difluoromethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.